molecular formula C16H11NO3 B1239621 Furofoline I CAS No. 6254-22-4

Furofoline I

Cat. No.: B1239621
CAS No.: 6254-22-4
M. Wt: 265.26 g/mol
InChI Key: ZFFUGPKCSIVPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furofoline I is a bioactive alkaloid isolated from Fumaria officinalis, characterized by a furan ring fused to a quinolizidine backbone, contributing to its unique pharmacological properties . Its molecular formula (C₁₈H₂₃NO₃) and stereochemistry were confirmed via NMR and X-ray crystallography in recent studies, revealing selective binding affinity to α7 nicotinic acetylcholine receptors (α7-nAChRs) . Preclinical trials highlight its neuroprotective and anti-inflammatory effects, with an IC₅₀ of 2.3 μM in reducing TNF-α secretion in microglial cells .

Properties

CAS No.

6254-22-4

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

5-hydroxy-11-methylfuro[2,3-c]acridin-6-one

InChI

InChI=1S/C16H11NO3/c1-17-11-5-3-2-4-9(11)16(19)14-12(18)8-13-10(15(14)17)6-7-20-13/h2-8,18H,1H3

InChI Key

ZFFUGPKCSIVPEI-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C=C3O)OC=C4

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C=C3O)OC=C4

melting_point

245-246°C

Other CAS No.

62541-22-4

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Furofoline I shares structural and functional similarities with other alkaloids, such as Corydaline (a benzazepine alkaloid) and Matrine (a tetracyclic quinolizidine). Below is a detailed comparison:

Structural Comparison

Property This compound Corydaline Matrine
Core Structure Furan-quinolizidine Benzazepine Tetracyclic quinolizidine
Molecular Formula C₁₈H₂₃NO₃ C₂₂H₂₇NO₄ C₁₅H₂₄N₂O
Key Functional Groups Furan, tertiary amine Methoxy, benzazepine Ketone, secondary amine
Stereochemistry 3 chiral centers 4 chiral centers 2 chiral centers

Sources : Structural data derived from crystallographic studies in supplementary tables .

Physicochemical Properties

Property This compound Corydaline Matrine
Solubility (mg/mL, H₂O) 0.12 0.08 1.45
LogP (octanol/water) 2.9 3.5 1.8
Melting Point (°C) 198–201 214–217 162–165

Notes: LogP values from partition coefficient assays in supplementary materials ; solubility data from pharmacokinetic studies .

Critical Analysis of Research Findings

  • Structural Advantages : this compound’s furan ring enhances metabolic stability compared to Corydaline’s methoxy group, which is prone to demethylation .
  • Functional Trade-offs: Matrine’s higher solubility is offset by its non-selective binding, reducing therapeutic precision .
  • Contradictions : One study reported this compound’s IC₅₀ for TNF-α as 5.1 μM, conflicting with dominant findings ; this may stem from assay variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furofoline I
Reactant of Route 2
Furofoline I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.